3-Fluoro-1-(3-methylquinoxalin-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
3-Fluoro-1-(3-methylquinoxalin-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyrrolidines. This compound is characterized by the presence of a fluorine atom, a quinoxaline moiety, and a pyrrolidine ring. The incorporation of fluorine into organic molecules often enhances their biological activity and stability, making such compounds valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-(3-methylquinoxalin-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline moiety. One common method involves the reaction of 3-methylquinoxaline with a fluorinating agent to introduce the fluorine atom. The resulting intermediate is then coupled with a pyrrolidine derivative under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-(3-methylquinoxalin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: The fluorine atom or other functional groups in the compound can be substituted with different atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups replacing the fluorine atom or other substituents.
Scientific Research Applications
3-Fluoro-1-(3-methylquinoxalin-2-yl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-(3-methylquinoxalin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, allowing it to effectively inhibit or modulate the activity of its targets. The quinoxaline moiety may also contribute to the compound’s biological activity by interacting with various cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
3-Fluoro-1-(3-methylquinoxalin-2-yl)pyrrolidine-3-carboxamide can be compared with other fluorinated pyrrolidines and quinoxaline derivatives. Similar compounds include:
3-Fluoropyrrolidine-2-carboxamide: Another fluorinated pyrrolidine with different substituents.
2-Methylquinoxaline: A quinoxaline derivative without the fluorine atom or pyrrolidine ring.
Fluoroquinolones: A class of antibiotics with a fluorine atom and a quinoline moiety.
The uniqueness of this compound lies in its specific combination of fluorine, quinoxaline, and pyrrolidine, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15FN4O |
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Molecular Weight |
274.29 g/mol |
IUPAC Name |
3-fluoro-1-(3-methylquinoxalin-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H15FN4O/c1-9-12(18-11-5-3-2-4-10(11)17-9)19-7-6-14(15,8-19)13(16)20/h2-5H,6-8H2,1H3,(H2,16,20) |
InChI Key |
DZMXHADRMTZHRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(C3)(C(=O)N)F |
Origin of Product |
United States |
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